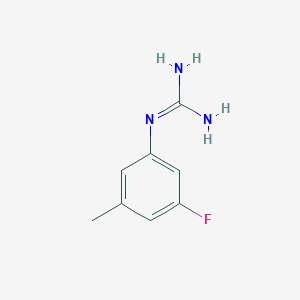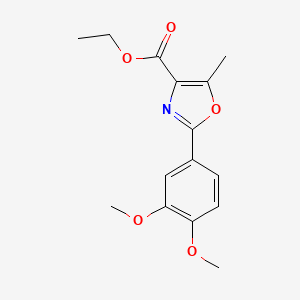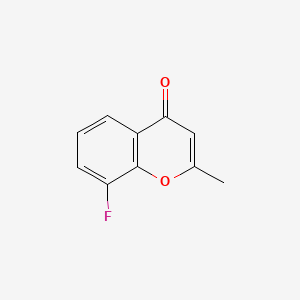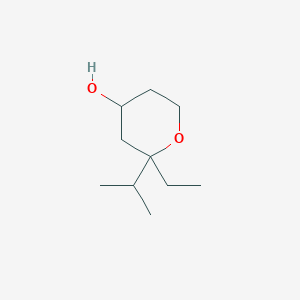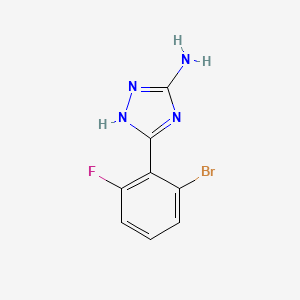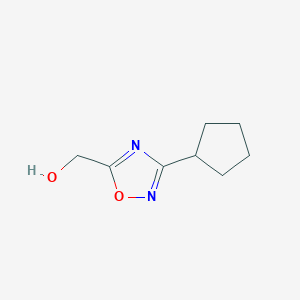
(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanol is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with hydroxylamine to form the corresponding oxime, which is then cyclized with an appropriate reagent to form the oxadiazole ring. The final step involves the reduction of the oxadiazole to yield the desired methanol derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentyl-1,2,4-oxadiazole-5-carboxylic acid, while reduction of the oxadiazole ring can produce various reduced derivatives .
Applications De Recherche Scientifique
(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mécanisme D'action
The mechanism of action of (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in disease processes, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol
- tert-Butyl ((3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl)carbamate
- (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol
Uniqueness
(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanol is unique due to its specific cyclopentyl group, which imparts distinct chemical and physical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H12N2O2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanol |
InChI |
InChI=1S/C8H12N2O2/c11-5-7-9-8(10-12-7)6-3-1-2-4-6/h6,11H,1-5H2 |
Clé InChI |
UICRYEROOVFEJK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=NOC(=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



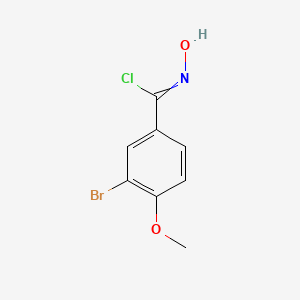
![1-[4-(trifluoromethyl)phenyl]-1H-tetrazole-5-thiol](/img/structure/B13685309.png)

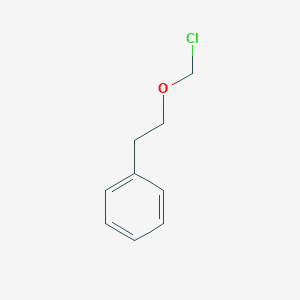

![7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13685336.png)
![2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13685339.png)
